
Msx-122
Overview
Description
MSX-122 is a novel small-molecule CXCR4 antagonist that selectively inhibits the CXCR4/CXCL12 signaling axis, a critical pathway in cancer metastasis and inflammatory diseases. With a molecular formula of C₁₆H₁₆N₆ and a molecular weight of 292.34, this compound exhibits potent inhibition of CXCR4/CXCL12 interactions (IC₅₀ = 10 nM) . Preclinical studies demonstrate its efficacy in blocking tumor metastasis in breast cancer, head and neck squamous cell carcinoma (SCCHN), and uveal melanoma models, reducing lung and liver metastases by up to 78% in vitro . Additionally, this compound shows anti-inflammatory activity in colitis and lung fibrosis models, suppressing CXCR4-mediated recruitment of immune cells and fibrotic progenitors . Notably, it is orally bioavailable, lacks metal-chelating properties (unlike AMD3100), and selectively modulates Gαi signaling without disrupting Gq pathways, preserving hematopoietic stem cell retention in bone marrow .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MSX-122 involves several steps, starting with the preparation of the core structure, which includes a benzylamine moiety. The synthetic route typically involves the following steps :
Formation of the benzylamine core: This step involves the reaction of benzyl chloride with ammonia or an amine to form benzylamine.
Introduction of pyrimidine groups: The benzylamine core is then reacted with pyrimidine derivatives under specific conditions to introduce the pyrimidine groups.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the final product is subjected to rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
MSX-122 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: This compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Cancer Treatment
Anti-Metastatic Properties
MSX-122 has been extensively studied for its anti-metastatic effects across multiple cancer types. In various murine models, it has demonstrated the ability to significantly reduce metastasis in breast cancer, head and neck cancer, and uveal melanoma. For instance, in a study involving the injection of MDA-MB-231 cells into mice, those treated with this compound exhibited a marked reduction in lung metastases compared to untreated controls .
Combination Therapy
The compound has also shown promise when used in combination with conventional chemotherapy agents. In experiments involving A549 human lung adenocarcinoma cells implanted in nude mice, this compound was tested alone and in combination with paclitaxel. The results indicated that the combination therapy yielded superior anti-tumor effects compared to either treatment alone .
Mechanism of Action
this compound inhibits the CXCR4/CXCL12 interaction, which is critical for tumor cell survival and metastasis. By blocking this signaling pathway, this compound not only reduces tumor growth but also enhances the efficacy of existing chemotherapy treatments .
Inflammatory Diseases
Research has evaluated this compound's therapeutic potential in various inflammation models. In studies involving experimental colitis and lung fibrosis induced by bleomycin, this compound demonstrated significant anti-inflammatory effects. The compound reduced inflammation markers and improved overall outcomes in these models .
HIV Research
This compound has been investigated for its role in HIV treatment due to its ability to block CXCR4, which is utilized by T-tropic strains of HIV for entry into host cells. Studies indicate that this compound can inhibit HIV replication by preventing the virus from utilizing the CXCR4 receptor, thus offering a potential therapeutic avenue for HIV-positive patients .
Case Studies and Experimental Findings
Mechanism of Action
MSX-122 exerts its effects by antagonizing the CXCR4 receptor, which is involved in the CXCR4/CXCL12 signaling pathway . This pathway plays a crucial role in cell migration, proliferation, and survival. By blocking the interaction between CXCR4 and its ligand CXCL12, this compound inhibits downstream signaling pathways, leading to reduced tumor growth and metastasis . The compound also affects other physiological processes, such as inflammation and immune response .
Comparison with Similar Compounds
Comparison with Similar CXCR4 Antagonists
Mechanistic and Structural Differences
Efficacy in Preclinical Models
Clinical Development Status
Key Advantages of this compound Over Competitors
Selective Signaling Modulation : Unlike AMD3100, which broadly disrupts CXCR4 functions (e.g., calcium flux), this compound selectively inhibits Gαi pathways, preserving homeostatic roles of CXCR4 in stem cell retention .
Oral Bioavailability: this compound is the only non-peptide CXCR4 antagonist with proven oral efficacy in mice (4 mg/kg/day) , whereas AMD3100 requires injection.
Safety Profile : Lacks metal-chelating properties, avoiding AMD3100’s cardiotoxicity and fibrotic side effects .
Dual Therapeutic Potential: Effective in both metastatic and inflammatory/fibrotic diseases .
Biological Activity
MSX-122 is a novel small molecule that acts as a partial antagonist of the C-X-C motif chemokine receptor 4 (CXCR4). This compound has garnered attention due to its potential therapeutic applications in various diseases, particularly metastatic cancers and inflammatory conditions. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Overview of CXCR4 and this compound
CXCR4 is a G-protein-coupled receptor that plays a critical role in numerous physiological processes, including cell migration, proliferation, and survival. It is notably involved in the progression of several cancers, making it a significant target for therapeutic intervention. This compound is distinguished from other CXCR4 antagonists due to its non-peptide structure and oral bioavailability, which enhances its potential for clinical use .
This compound inhibits the binding of its natural ligand, stromal-derived factor-1 (SDF-1), to CXCR4. This blockade disrupts various intracellular signaling pathways that are crucial for tumor cell survival and metastasis. The unique profile of this compound allows it to avoid mobilizing stem cells, which is a common drawback associated with other CXCR4 antagonists .
In Vitro Activity
In vitro studies have demonstrated that this compound effectively inhibits CXCR4-mediated functions such as cell invasion and cAMP modulation. The compound has shown subnanomolar potency in various assays:
Assay Type | EC50 (nM) |
---|---|
Competitive Binding | 0.3 |
Matrigel Invasion | 5.2 |
cAMP Modulation | 1.2 |
These results indicate that this compound can significantly block the invasive capabilities of cancer cells expressing CXCR4 .
In Vivo Efficacy
Multiple animal models have been utilized to assess the therapeutic efficacy of this compound:
- Breast Cancer Metastasis : In a model using MDA-MB-231 cells, this compound treatment resulted in a significant reduction in lung metastases compared to untreated controls (average area of micrometastases: 13% vs. 47.5%) .
- Inflammation Models : In models of experimental colitis and bleomycin-induced lung fibrosis, this compound treatment led to reduced inflammatory cell infiltration and decreased production of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Other Cancer Models : The anti-metastatic effects were confirmed in head and neck cancer models, demonstrating the broad applicability of this compound across different cancer types .
Case Studies
A notable case study involved the use of this compound in a murine model for bleomycin-induced lung fibrosis. Mice treated with this compound exhibited no signs of fibrosis, contrasting sharply with control mice that showed significant collagen deposition . This finding underscores the compound's potential not only in oncology but also in treating fibrotic diseases.
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of MSX-122 in modulating CXCR4 signaling?
this compound acts as a partial CXCR4 antagonist by selectively inhibiting the Gαi signaling pathway (cAMP modulation) while sparing the Gαq pathway (calcium flux). This selectivity allows it to block chemotaxis and metastasis of CXCR4-positive cells without mobilizing stem cells . Methodological Insight: To validate this mechanism, use cAMP assays (e.g., AlphaScreen®) and calcium flux measurements in CXCR4-expressing cell lines (e.g., MDA-MB-231). Dose-response curves (e.g., 1–1000 nM) and comparison with full antagonists like AMD3100 are critical to confirm pathway specificity .
Q. How should researchers design in vivo studies to evaluate this compound’s anti-tumor efficacy?
Key parameters include:
- Dose : 10 mg/kg via intraperitoneal injection (commonly used in lung metastasis models).
- Endpoints : Tumor area quantification (histopathology), CXCR4 expression (IHC/Western blot), and metastasis suppression (e.g., lung nodule counts in murine breast cancer models) .
- Controls : Include vehicle-treated and AMD3100-treated groups to benchmark efficacy .
Q. What are the optimal in vitro conditions for testing this compound’s anti-inflammatory activity?
Use CXCR4/CXCL12-dependent assays:
- Cell lines : THP-1 (monocytic) or Jurkat (T-cell) lines.
- Concentrations : 10–100 nM, based on IC50 values (~10 nM for CXCR4 inhibition).
- Readouts : Chemotaxis assays (Boyden chamber), cytokine release (ELISA for IL-6/TNF-α), and phospho-ERK activation (Western blot) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s activity across different cancer models?
Example contradiction: this compound shows potent activity in MDA-MB-231 breast cancer cells (EC50 = 81 nM) but no measurable CXCR4 functional response in other assays . Methodological Approach:
- Mechanistic profiling : Compare downstream signaling (e.g., ERK vs. AKT pathways) across cell lines.
- Receptor binding assays : Use fluorophore-labeled CXCL12 to assess competitive binding inhibition.
- Co-receptor analysis : Investigate cross-talk with integrins or other chemokine receptors (e.g., CCR2) .
Q. What experimental strategies optimize this compound’s pharmacokinetics for long-term studies?
Challenges include short half-life and metabolic instability. Solutions:
- Formulation : Use DMSO-based stock solutions (3 mg/mL solubility) with fresh preparation to avoid degradation.
- Dosing schedules : Twice-daily administration in chronic models (e.g., radiation-induced fibrosis studies).
- Bioavailability monitoring : LC-MS/MS plasma analysis to track parent compound vs. metabolites .
Q. How does this compound compare to AMD3100 in blocking CXCR4-mediated pathologies?
Key differences:
- Efficacy : this compound reduces fibrosis by 70% in radiation-induced pulmonary fibrosis (PF) models vs. AMD3100’s non-significant trend .
- Safety : AMD3100 causes 50% mortality in long-term PF studies, while this compound shows no excess mortality .
- Mechanism : AMD3100 mobilizes stem cells; this compound does not, making it preferable for chronic applications .
Q. Data Analysis & Validation
Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects?
- Non-linear regression : Fit dose-response data (e.g., GraphPad Prism) to calculate IC50/EC50.
- Survival analysis : Kaplan-Meier curves with log-rank tests for mortality endpoints.
- Multivariate analysis : For CXCR4 expression vs. tumor burden correlation (Pearson/Spearman coefficients) .
Q. How should researchers address variability in CXCR4 expression across experimental models?
- Pre-screening : Use flow cytometry to quantify CXCR4 surface expression in cell lines.
- Normalization : Express functional data (e.g., chemotaxis) as a percentage of CXCL12-induced baseline activity.
- Animal stratification : Group mice by baseline CXCR4 levels (qPCR/IHC) pre-treatment .
Q. Ethical & Technical Considerations
Q. What are the critical controls for ensuring reproducibility in this compound studies?
- Negative controls : CXCR4-knockout cell lines or isotype-matched antibodies in binding assays.
- Positive controls : AMD3100 (10 mg/kg) or TN14003 (1 µM) for functional comparisons.
- Blinding : Use coded samples for histopathological scoring to reduce bias .
Q. How can researchers mitigate off-target effects in this compound experiments?
Properties
IUPAC Name |
N-[[4-[(pyrimidin-2-ylamino)methyl]phenyl]methyl]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6/c1-7-17-15(18-8-1)21-11-13-3-5-14(6-4-13)12-22-16-19-9-2-10-20-16/h1-10H,11-12H2,(H,17,18,21)(H,19,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZXYRKDDXKDTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCC2=CC=C(C=C2)CNC3=NC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897657-95-3 | |
Record name | MSX-122 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0897657953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MSX-122 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12715 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MSX-122 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69D634Q702 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.